molecular formula C6H14O3S B2443245 5-Methanesulfonylpentan-2-ol CAS No. 1248945-45-0

5-Methanesulfonylpentan-2-ol

Cat. No.: B2443245
CAS No.: 1248945-45-0
M. Wt: 166.24
InChI Key: GYSCCBYERWUWOK-UHFFFAOYSA-N
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Description

5-Methanesulfonylpentan-2-ol is an organic compound with the molecular formula C6H14O3S It is characterized by the presence of a methanesulfonyl group attached to a pentan-2-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methanesulfonylpentan-2-ol typically involves the reaction of pentan-2-ol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:

Pentan-2-ol+Methanesulfonyl chlorideThis compound+Hydrogen chloride\text{Pentan-2-ol} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{Hydrogen chloride} Pentan-2-ol+Methanesulfonyl chloride→this compound+Hydrogen chloride

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help maintain the desired reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions

5-Methanesulfonylpentan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The methanesulfonyl group can be reduced to a thiol group.

    Substitution: The methanesulfonyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or sodium cyanide (NaCN) can be employed.

Major Products Formed

    Oxidation: Formation of 5-methanesulfonylpentan-2-one or 5-methanesulfonylpentanoic acid.

    Reduction: Formation of 5-thiolpentan-2-ol.

    Substitution: Formation of 5-azidopentan-2-ol or 5-cyanopentan-2-ol.

Scientific Research Applications

5-Methanesulfonylpentan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methanesulfonylpentan-2-ol involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to modifications in protein function or enzyme activity, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Methanesulfonylpentan-1-ol: Similar structure but with the hydroxyl group at the terminal position.

    5-Methanesulfonylhexan-2-ol: Similar structure but with an additional carbon in the backbone.

    5-Methanesulfonylbutan-2-ol: Similar structure but with one less carbon in the backbone.

Uniqueness

5-Methanesulfonylpentan-2-ol is unique due to its specific positioning of the methanesulfonyl and hydroxyl groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted chemical synthesis and research applications.

Properties

IUPAC Name

5-methylsulfonylpentan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O3S/c1-6(7)4-3-5-10(2,8)9/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYSCCBYERWUWOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCS(=O)(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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